molecular formula C13H18N2O3 B4653894 2-(4-Allyl-2-methoxyphenoxy)propanehydrazide CAS No. 832740-26-8

2-(4-Allyl-2-methoxyphenoxy)propanehydrazide

Cat. No.: B4653894
CAS No.: 832740-26-8
M. Wt: 250.29 g/mol
InChI Key: QSKWVVAPCGMBJH-UHFFFAOYSA-N
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Description

2-(4-Allyl-2-methoxyphenoxy)propanehydrazide is a chemical compound with the molecular formula C13H18N2O3. It is known for its unique structure, which includes an allyl group, a methoxy group, and a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-2-methoxyphenoxy)propanehydrazide typically involves the reaction of 4-allyl-2-methoxyphenol with appropriate hydrazine derivatives. One common method includes the reaction of 4-allyl-2-methoxyphenol with 2-bromo-1-propanol to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-2-methoxyphenoxy)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Allyl-2-methoxyphenoxy)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential cytotoxic effects on cancer cells, particularly human breast cancer cell lines.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Allyl-2-methoxyphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The allyl and methoxy groups may also contribute to its biological activity by interacting with cellular membranes or proteins .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Allyl-2-methoxyphenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.

    4-Allyl-2-methoxyphenol (Eugenol): Lacks the propanehydrazide moiety but shares the allyl and methoxy groups.

Uniqueness

2-(4-Allyl-2-methoxyphenoxy)propanehydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

832740-26-8

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-(2-methoxy-4-prop-2-enylphenoxy)propanehydrazide

InChI

InChI=1S/C13H18N2O3/c1-4-5-10-6-7-11(12(8-10)17-3)18-9(2)13(16)15-14/h4,6-9H,1,5,14H2,2-3H3,(H,15,16)

InChI Key

QSKWVVAPCGMBJH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN)OC1=C(C=C(C=C1)CC=C)OC

Origin of Product

United States

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